N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of multiple functional groups, including a cyano group, a furan ring, a thiophene ring, and an oxalamide moiety
Mechanism of Action
Target of Action
The primary targets of N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The specific mode of action of This compound It’s known that thiophene derivatives can interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
The molecular and cellular effects of This compound Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, suggesting diverse molecular and cellular impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine, which can be synthesized through a series of reactions involving the functionalization of furan and thiophene rings. This intermediate is then reacted with 2-cyanobenzoyl chloride in the presence of a base to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amines, sulfoxides, sulfones, and substituted oxalamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c20-10-13-4-1-2-5-15(13)22-18(24)17(23)21-12-19(25,14-7-8-26-11-14)16-6-3-9-27-16/h1-9,11,25H,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIPTFZAPXMQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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